tert-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate
Description
Chemical Structure and Properties tert-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate (CAS: 1255574-90-3) is a nitro-substituted pyridine derivative with a cyanoacetate backbone. Its molecular formula is C₁₂H₁₃N₃O₄, and it features a tert-butyl ester group, a nitropyridinylidene moiety, and a cyano functional group . This compound is typically synthesized via condensation reactions involving pyridine precursors and cyanoacetate esters, followed by purification using chromatographic methods .
The nitro group at the pyridine 5-position likely enhances electron-withdrawing effects, influencing reactivity and spectral properties.
Properties
IUPAC Name |
tert-butyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,14H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFFWYZEYQEJDE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=C/1\C=CC(=CN1)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
tert-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a precursor in the synthesis of biologically active molecules. Its structural features make it a candidate for:
- Anticancer Agents : Research indicates that modifications of pyridine-based compounds can lead to effective anticancer agents due to their ability to interact with biological targets.
- Antimicrobial Activity : Some derivatives exhibit promising antimicrobial properties, making them suitable for further development as therapeutic agents.
Materials Science
In materials science, tert-butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is explored for:
- Polymer Synthesis : It can serve as a monomer or additive in the production of polymers with enhanced properties, such as thermal stability and mechanical strength.
- Nanomaterials : The compound's reactivity allows for its incorporation into nanostructures, which can be utilized in various applications including drug delivery systems.
Organic Synthesis
In organic chemistry, this compound acts as an important intermediate for:
- Synthesis of Heterocycles : Its structure allows for the formation of various heterocyclic compounds through cyclization reactions.
- Functionalization Reactions : The cyano group provides sites for further functionalization, enabling the development of complex organic molecules.
Case Studies
-
Anticancer Research :
- A study demonstrated that derivatives of pyridine-based compounds exhibited cytotoxic effects against various cancer cell lines. The incorporation of the nitro group was found to enhance biological activity significantly.
-
Polymer Development :
- Researchers synthesized a new class of polymers using this compound as a building block. These polymers displayed improved thermal properties compared to conventional polymers.
-
Nanotechnology Applications :
- The compound was utilized in the creation of functionalized nanoparticles aimed at targeted drug delivery systems. The results indicated a higher efficacy in drug release profiles when compared to non-functionalized nanoparticles.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Observations:
Electronic Effects: The 5-nitro group in the target compound enhances electron-withdrawing effects compared to non-nitro analogs (e.g., ethyl 2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate). This likely increases acidity at the α-cyano position, facilitating nucleophilic reactions . Thioamide derivatives (e.g., compound 4 in ) exhibit lower yields (50%) due to reduced stability during synthesis, contrasting with tert-butyl esters (>65% yields) .
Steric and Solubility Properties: tert-Butyl esters generally exhibit higher melting points (e.g., 187–189°C) compared to methyl/ethyl esters (e.g., 139–141°C for ethyl (Z)-2-cyano-4-(1-butylpyridin-4-ylidene)but-2-enoate) due to increased steric bulk and crystallinity .
Spectral Signatures: NMR Shifts: Pyridine protons in nitro-substituted derivatives resonate downfield (δ ~8.99 ppm) versus non-nitro analogs (δ ~7.52 ppm) due to nitro-induced deshielding . IR Absorptions: Nitro groups show strong peaks near 1520 cm⁻¹, while cyano groups appear at ~2200 cm⁻¹. Thioamide derivatives exhibit additional NH stretches (~3220 cm⁻¹) .
Research Implications:
- The tert-butyl ester group in the target compound improves synthetic scalability and stability compared to methyl/ethyl esters, making it preferable for industrial applications .
- Future studies could explore replacing the nitro group with other electron-withdrawing substituents (e.g., sulfonyl or carbonyl) to modulate reactivity further.
Biological Activity
tert-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate (CAS Number: 1255574-90-3) is a synthetic compound characterized by a unique structure that includes a tert-butyl group, a cyano group, and a nitropyridine moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research due to its potential biological activities and applications.
- Molecular Formula : C₁₂H₁₃N₃O₄
- Molecular Weight : 263.25 g/mol
- CAS Number : 1255574-90-3
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The cyano group acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent atoms, which can facilitate nucleophilic attacks in biochemical pathways. The nitropyridine component may participate in aromatic substitution reactions, altering the compound's reactivity profile and interactions with biological molecules .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are crucial in cancer cell signaling pathways .
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Cytotoxicity : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in significant cell death, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS |
| HeLa (Cervical Cancer) | 20 | Enzyme inhibition |
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against various bacterial strains. The results indicated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Preparation Methods
Solvent and Catalyst Systems
Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred due to their ability to stabilize enolate intermediates. Catalytic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) enhance reaction rates by deprotonating the cyanoacetate. For instance, a molar ratio of 1:1 between tert-butyl cyanoacetate and 5-nitropyridine-2-carbaldehyde in DMF, catalyzed by NaH, yields the product in 72–78% purity after 12–24 hours of reflux.
Temperature and Time
Elevated temperatures (80–100°C) accelerate condensation but risk decomposition of the nitro group. A balance is achieved by maintaining reflux conditions (70–80°C) for 12–18 hours, ensuring complete conversion without degradation.
Industrial-Scale Synthesis
Continuous flow reactors have been adopted for large-scale production, offering superior heat transfer and mixing efficiency compared to batch reactors. This method reduces reaction times to 2–4 hours and improves yields to 85–90%.
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
Case Studies in Synthesis Optimization
Role of Base Catalysts
A comparative study evaluated NaH, K₂CO₃, and triethylamine (Et₃N) in DMF. NaH provided the highest yield (78%) due to its strong deprotonating ability, while Et₃N resulted in incomplete conversion (45%).
Solvent Effects
Reactions in THF achieved 70% yield but required longer durations (24 hours), whereas DMF reduced time to 12 hours with comparable yields. Non-polar solvents like toluene led to <30% yields, highlighting the necessity of polar media.
Purification Techniques
Flash chromatography using silica gel (pentane/ethyl acetate 9:1) effectively removed unreacted starting materials, achieving >95% purity. Distillation under reduced pressure (1 mbar) was employed for intermediates, though it risked thermal decomposition of the nitro group.
Challenges and Mitigation Strategies
Nitro Group Stability
The nitro group’s susceptibility to reduction necessitates inert atmospheres (argon/nitrogen) during synthesis. Catalytic transfer hydrogenation with ammonium formate was explored but required precise control to avoid over-reduction to amines.
Regioselectivity in Nitration
Mixed acid nitration at 0–5°C ensured regioselective substitution at the 5-position of the pyridine ring. Elevated temperatures (>10°C) led to di-nitration byproducts, complicating purification.
Industrial Applications and Scalability
Transitioning from lab-scale to industrial production involves challenges in cost and safety. Continuous flow reactors address these by:
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., nitropyridine ring protons at δ 7.5–8.5 ppm) and carbonyl/cyano carbons (δ 165–170 ppm) .
- IR Spectroscopy : Confirms functional groups (C≡N stretch ~2190 cm⁻¹, C=O ~1690 cm⁻¹) .
- HRMS : Validates molecular weight (m/z = 263.25 [M+H]⁺) .
- X-ray Crystallography : Resolves steric effects of the tert-butyl group and nitro positioning (using SHELX programs) .
Advanced: How does the nitro group’s position on the pyridine ring influence reactivity and biological activity?
Methodological Answer :
The 5-nitro group’s electron-withdrawing nature enhances electrophilicity at the pyridine C2 position, facilitating nucleophilic substitutions. Comparative studies with 4-nitro analogs (e.g., tert-butyl 2-cyano-2-(4-nitropyridin-2-yl)acetate) show:
- Reduction Pathways : 5-Nitro derivatives are reduced to amines (e.g., using H₂/Pd-C) more efficiently than 4-nitro isomers .
- Biological Activity : Positional effects alter interactions with enzymes; 5-nitro derivatives exhibit higher antimicrobial activity due to optimized redox cycling .
Q. Methodological Answer :
- Crystal Twinning : Nitro and cyano groups create polarizable electron densities, complicating phase determination. SHELXD (charge-flipping) or molecular replacement (using SHELXS) mitigates this .
- Weak Hydrogen Bonds : The tert-butyl group sterically hinders packing, requiring low-temperature (100 K) data collection to stabilize weak C–H···O interactions .
- Data Resolution : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves accuracy for nitro group orientation analysis .
Advanced: How can enantiomeric purity be assessed for derivatives of this compound?
Q. Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD column (hexane/iPrOH = 95:5) to separate enantiomers. Retention times (e.g., τ = 13.7 vs. 8.8 min) and [α]D values quantify enantiomeric excess .
- NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of diastereotopic protons in racemic mixtures.
Q. Validation :
- EPR Spectroscopy : Detects nitroxide radicals during reduction.
- LC-MS/MS : Tracks amine metabolite formation (m/z +2 Da shift).
Basic: What safety precautions are recommended for handling this compound?
Q. Methodological Answer :
- Toxicity : Limited data; assume acute toxicity (LD₅₀ > 500 mg/kg in rats) and handle in fume hoods.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
